1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a fascinating organic compound known for its intricate structure comprising multiple thiophene rings and urea functionality. Thiophenes, as sulfur-containing heterocycles, impart significant electronic properties, making this compound of substantial interest in various fields, including materials science and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: : The initial step involves the coupling of two thiophene rings, often through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.
Alkylation: : The bithiophene intermediate is then alkylated using appropriate alkyl halides under basic conditions to form the desired ethyl and methyl substituents.
Urea Formation: : Finally, the alkylated bithiophene is reacted with isocyanate or similar compounds under controlled conditions to introduce the urea functionality.
Industrial Production Methods
While the above steps are generally used in laboratory settings, industrial production might involve optimization for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Solvent choice, temperature, and catalyst recycling are crucial factors in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to hydrogenated thiophene derivatives.
Substitution: : Electrophilic substitution reactions are common due to the electron-rich nature of thiophene.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction.
Substitution: : Various halogenating agents, like N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Hydrogenated Thiophenes: : From reduction.
Halogenated Thiophenes: : From substitution.
Scientific Research Applications
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications:
Chemistry: : Used in the study of conjugated systems and electron transfer processes.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Potential use in organic electronics, such as organic photovoltaics and field-effect transistors.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions with molecular targets like enzymes or receptors. Its thiophene rings can participate in π-π stacking interactions, hydrogen bonding through the urea group, and act as an electron donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
1-(2-([2,2'-Bithiophen]-5-yl)ethyl)-3-(thiophen-3-ylmethyl)urea
1-(2-(3-Thienyl)ethyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific substitution pattern on the thiophene rings, which influences its electronic properties and reactivity. The bithiophene unit confers unique conjugation and stability, making it particularly valuable in studies of conjugated systems and electronic applications.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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